Sulfenamide

Description

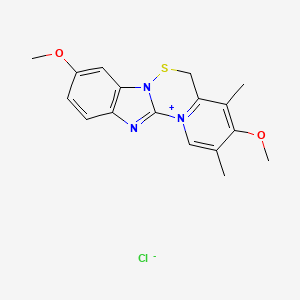

Structure

3D Structure of Parent

Properties

IUPAC Name |

5,13-dimethoxy-4,6-dimethyl-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N3O2S.ClH/c1-10-8-19-15(11(2)16(10)22-4)9-23-20-14-7-12(21-3)5-6-13(14)18-17(19)20;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZLUNIWYYOJPC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+]2=C(CSN3C2=NC4=C3C=C(C=C4)OC)C(=C1OC)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121459-89-0 | |

| Record name | 5H-Pyrido[1′,2′:4,5][1,2,4]thiadiazino[2,3-a]benzimidazol-13-ium, 3,9-dimethoxy-2,4-dimethyl-, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121459-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Genesis of Sulfenamides: A Technical Guide to Their Historical Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfenamides, organosulfur compounds featuring a sulfur-nitrogen single bond (R-S-N-R'R''), represent a cornerstone of both industrial and academic chemistry. Their journey from a laboratory curiosity to indispensable reagents and functional molecules is a testament to the intricate interplay between fundamental research and applied science. This technical guide provides an in-depth exploration of the history of sulfenamide discovery and the evolution of their synthesis. We will delve into the core chemical transformations, offering detailed experimental protocols for pivotal synthetic milestones and presenting quantitative data for a comparative analysis of these methodologies. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both historical context and practical synthetic knowledge.

A Historical Overview: From Fundamental Discovery to Industrial Application

The story of sulfenamides begins in the early 20th century with fundamental investigations into the chemistry of sulfur-halogen compounds.

The Dawn of Sulfenamide Synthesis: Zincke's Pioneering Work (1911)

The first documented synthesis of sulfenamides is attributed to the German chemist Theodor Zincke. In 1911, while exploring the reactivity of sulfenyl chlorides (R-S-Cl), Zincke discovered that these electrophilic sulfur compounds readily react with primary and secondary amines to form the corresponding sulfenamides. This reaction, a nucleophilic substitution at the sulfur atom, laid the foundational stone for sulfenamide chemistry.

A Catalyst for Progress: The Rise of Sulfenamide Vulcanization Accelerators (1930s)

While Zincke's work established the fundamental synthesis, the impetus for widespread interest in sulfenamides came from the burgeoning rubber industry. In the 1930s, researchers at Bayer discovered that certain sulfenamide derivatives, particularly those derived from 2-mercaptobenzothiazole (B37678), acted as highly effective delayed-action vulcanization accelerators[1]. This "delayed-action" was a crucial technological advancement, allowing for the safe processing of rubber mixtures at elevated temperatures without premature curing (scorching), followed by a rapid vulcanization at higher temperatures. This discovery propelled sulfenamides into large-scale industrial production and cemented their importance in polymer chemistry.

Distinguishing Sulfenamides from their Famous Cousins: The Sulfonamides

It is crucial to distinguish sulfenamides (oxidation state of sulfur +2) from the concurrently discovered and more widely known sulfonamides (R-SO₂-NR'R''; oxidation state of sulfur +6). The discovery of the antibacterial properties of the sulfonamide prodrug Prontosil by Gerhard Domagk in the 1930s revolutionized medicine and ushered in the era of antibiotics[2][3][4][5]. While both classes of compounds contain a sulfur-nitrogen bond, their chemical properties, reactivity, and applications are markedly different.

Evolution of Synthetic Methodologies

The synthesis of sulfenamides has evolved significantly from Zincke's initial discovery, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope.

The Classical Method: Synthesis from Sulfenyl Chlorides

The reaction of a sulfenyl chloride with a primary or secondary amine remains a fundamental and versatile method for the synthesis of sulfenamides. The reaction is typically fast and high-yielding.

Industrial Synthesis: The Case of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS)

The industrial production of sulfenamide vulcanization accelerators often employs an oxidative coupling approach. A prominent example is the synthesis of N-tert-butyl-2-benzothiazolesulfenamide (TBBS), a widely used accelerator. This process typically involves the oxidation of a mixture of 2-mercaptobenzothiazole and tert-butylamine (B42293).

Modern Era: Catalytic Oxidative Coupling Reactions

The 21st century has witnessed the development of more elegant and atom-economical methods for sulfenamide synthesis, predominantly through the direct oxidative coupling of thiols and amines.

The Taniguchi Breakthrough: Copper-Catalyzed Oxidative Coupling (2010)

A significant advancement in sulfenamide synthesis was reported by Nobukazu Taniguchi in 2010[1][6][7]. This method utilizes a copper catalyst to effect the direct oxidative coupling of thiols and amines in the presence of an oxidant, typically air or oxygen. This approach avoids the pre-formation of reactive and often unstable sulfenyl chlorides.

Quantitative Data on Sulfenamide Synthesis

To facilitate a comparative analysis of the different synthetic methodologies, the following tables summarize quantitative data for key examples.

Table 1: Comparison of Synthetic Methods for N-Substituted Sulfenamides

| Method | Sulfur Source | Amine | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Classical Method | Benzenesulfenyl chloride | Aniline (B41778) | Et₃N | Dichloromethane (B109758) | RT | 1 | >95 | Representative |

| Industrial (TBBS) | 2-Mercaptobenzothiazole | tert-Butylamine | NaOCl | Water/tert-Butylamine | 40-50 | 2.5 | 98 | [8][9] |

| Taniguchi (Cu-catalyzed) | p-Thiocresol | tert-Butylamine | CuI (5 mol%), bpy (10 mol%) | DMSO | 60 | 18 | 90 | [1][6][7] |

| Electrochemical | Thiophenol | Cyclohexylamine | Me₄NBF₄ | MeCN/HCl | RT | 0.08 | 85 | [3][8][10] |

Table 2: Substrate Scope of Taniguchi's Copper-Catalyzed Oxidative Coupling

| Thiol | Amine | Yield (%) |

| Thiophenol | Benzylamine | 85 |

| Thiophenol | Morpholine | 88 |

| 4-Methylthiophenol | Piperidine | 92 |

| 4-Chlorothiophenol | n-Butylamine | 75 |

| 2-Naphthalenethiol | Cyclohexylamine | 82 |

| Data is representative and compiled from review articles citing Taniguchi's work. |

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfenamide from a Sulfenyl Chloride (Classical Method)

This protocol is a representative example based on the principles of Zincke's discovery.

Reaction: Ar-S-Cl + 2 R'₂NH → Ar-S-NR'₂ + R'₂NH₂⁺Cl⁻

Materials:

-

Benzenesulfenyl chloride (1.0 mmol, 1.0 equiv)

-

Aniline (2.2 mmol, 2.2 equiv)

-

Anhydrous dichloromethane (10 mL)

-

Triethylamine (1.2 mmol, 1.2 equiv, optional, as a scavenger for HCl)

Procedure:

-

To a stirred solution of aniline (2.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzenesulfenyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting sulfenyl chloride is consumed.

-

Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired N-phenylbenzenesulfenamide.

Protocol 2: Synthesis of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) (Industrial Method)[8][9]

Reaction: 2-MBT + t-BuNH₂ + [O] → TBBS + H₂O

Materials:

-

2-Mercaptobenzothiazole (MBT) (0.5 mol)

-

tert-Butylamine (0.75 mol)

-

Sodium hypochlorite (B82951) solution (15%, 0.6 mol)

-

Sulfuric acid solution (25%, 0.36 mol)

-

Water

Procedure:

-

Prepare a solution of the sodium salt of 2-mercaptobenzothiazole by reacting MBT with an aqueous solution of sodium hydroxide.

-

To the solution of the sodium salt of MBT (0.5 mol), slowly add tert-butylamine (0.75 mol).

-

After 30 minutes, add 25% sulfuric acid solution (0.36 mol) and allow the mixture to react at 45-50 °C for 30 minutes.

-

Over a period of 2 hours, add 15% sodium hypochlorite solution (0.6 mol) to the reaction mixture, maintaining the temperature at 40-50 °C.

-

After the addition is complete, cool the reaction mixture to precipitate the product.

-

Filter the solid product, wash thoroughly with water, and dry under vacuum at a temperature below 50 °C to obtain N-tert-butyl-2-benzothiazolesulfenamide (TBBS).

Protocol 3: Copper-Catalyzed Oxidative Coupling of a Thiol and an Amine (Taniguchi Method)[1][6][7]

This protocol is a representative example based on the work of Taniguchi.

Reaction: Ar-SH + R'₂NH + [O] --(CuI, bpy)--> Ar-S-NR'₂ + H₂O

Materials:

-

p-Thiocresol (1.0 mmol, 1.0 equiv)

-

tert-Butylamine (1.2 mmol, 1.2 equiv)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

2,2'-Bipyridine (B1663995) (bpy) (0.10 mmol, 10 mol%)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) (5 mL)

-

Air (as the oxidant)

Procedure:

-

To a reaction flask, add p-thiocresol (1.0 mmol), copper(I) iodide (0.05 mmol), and 2,2'-bipyridine (0.10 mmol).

-

Add anhydrous DMSO (5 mL) and tert-butylamine (1.2 mmol) to the flask.

-

Stir the reaction mixture at 60 °C under an atmosphere of air for 18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-tert-butyl-4-methylbenzenesulfenamide.

Visualizing the Evolution of Sulfenamide Synthesis

The following diagrams, generated using the DOT language, illustrate the key historical developments and synthetic pathways in sulfenamide chemistry.

Caption: Historical timeline of key discoveries in sulfenamide chemistry.

References

- 1. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. openaccesspub.org [openaccesspub.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nobukazu taniguchi - Google Scholar [scholar.google.co.jp]

- 8. pure.tue.nl [pure.tue.nl]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

The Sulfenamide Functional Group: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core chemical and physical properties, reactivity, synthesis, and biological significance of sulfenamides.

Introduction

The sulfenamide functional group, characterized by a sulfur-nitrogen single bond (R-S-N-R'R''), is a unique and versatile moiety with significant implications in both industrial and medicinal chemistry. Despite its lability, the sulfenamide bond's distinct electronic properties and reactivity have been harnessed in a variety of applications, from vulcanization accelerators in the rubber industry to key intermediates in the synthesis of complex molecules and innovative prodrug design.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of sulfenamides, offering researchers, scientists, and drug development professionals a thorough understanding of this important functional group.

Core Properties of the Sulfenamide Functional Group

The behavior of the sulfenamide group is dictated by the nature of the sulfur-nitrogen bond, which exhibits a unique combination of lability and stereochemical complexity.

Electronic and Structural Properties

The S-N bond in sulfenamides is a chiral axis, which can lead to the formation of diastereomeric compounds. This chirality arises from the partial double bond character between the lone pair of electrons on the nitrogen or sulfur atom and the antibonding orbitals of the other, resulting in a significant torsional barrier to rotation.[2] Bulky substituents on the sulfur and nitrogen atoms can further restrict this rotation.

The nitrogen atom in acyclic sulfenamides typically adopts a pyramidal geometry. However, in cyclic systems or with sterically demanding substituents, a more planar arrangement can be observed.[2]

Table 1: Structural and Energetic Properties of the Sulfenamide Bond

| Property | Typical Value | Notes |

| S-N Bond Length | 1.622 - 1.624 Å (for a sulfonamide)[3][4] | Experimental values for sulfenamides are less common; computational studies show elongation upon bond rotation.[5] |

| S-N Torsional Barrier | 12-20 kcal/mol[2] | This significant barrier is responsible for the chirality of the S-N bond. |

| S-N Bond Dissociation Energy | ~251 kJ/mol (for S-S bond, as a proxy)[6] | Experimental data for S-N bond dissociation in sulfenamides is scarce. Computational studies are often used for estimation. |

Acidity and Basicity (pKa)

The pKa of the N-H proton in primary and secondary sulfenamides is influenced by the substituents on both the sulfur and nitrogen atoms. Aryl groups, particularly those with electron-withdrawing substituents, increase the acidity of the N-H proton.

Table 2: pKa Values of Representative Sulfenamides and Related Compounds

| Compound | Structure | pKa | Solvent |

| N-Trifluoroacetyl-benzenesulfenamide | C₆H₅S-NH-COCF₃ | 7.9 | 50% aq. Methanol |

| N-Trifluoroacetyl-(2-nitro)benzenesulfenamide | o-NO₂-C₆H₄S-NH-COCF₃ | 6.3 | 50% aq. Methanol |

| N-Trifluoroacetyl-(4-nitro)benzenesulfenamide | p-NO₂-C₆H₄S-NH-COCF₃ | 6.8 | 50% aq. Methanol |

| Amide (general) | R-CO-NH₂ | ~18[7] | Water |

| Thiol (general) | R-SH | ~10[7] | Water |

Reactivity of the Sulfenamide Functional Group

The lability of the S-N bond is the defining feature of sulfenamide reactivity. The sulfur atom is generally the more electrophilic center, making it susceptible to nucleophilic attack.[2]

Nucleophilic Attack at Sulfur

A variety of nucleophiles can cleave the S-N bond. This reactivity is the basis for many of the applications of sulfenamides.

-

Thiols: Thiols, particularly in their thiolate form, readily attack the sulfur atom of a sulfenamide, leading to the formation of a disulfide and the release of the amine. This reaction is fundamental to the mechanism of action of sulfenamide-based prodrugs and the vulcanization of rubber.[3][8]

-

Amines: Amines can displace the amine portion of a sulfenamide in a transamination-like reaction.[2]

-

Other Nucleophiles: Grignard reagents and other organometallic compounds can also react with sulfenamides at the sulfur center.[2]

Reactions at Nitrogen

The nitrogen atom of a sulfenamide can act as a nucleophile or be a site for oxidation. For instance, the nitrogen in 2-hydroxysulfenanilides can be oxidized to an imine.[2]

Thermal and Photochemical Reactions

Upon heating or irradiation, sulfenamides can undergo homolytic cleavage of the S-N bond to generate amino and sulfenyl radicals.[9]

Synthesis of Sulfenamides

A variety of synthetic methods have been developed to access the sulfenamide functional group, ranging from classical approaches to modern catalytic systems.

From Sulfenyl Chlorides

The most traditional method for sulfenamide synthesis involves the reaction of a sulfenyl chloride with a primary or secondary amine. A base is typically added to neutralize the HCl byproduct.[2]

Oxidative Coupling of Thiols and Amines

Modern methods often employ the oxidative coupling of readily available thiols and amines. These reactions can be catalyzed by transition metals such as copper.[10] This approach offers a more atom-economical and environmentally friendly alternative to the use of pre-formed sulfenyl chlorides.

From Disulfides

Disulfides can also serve as precursors to sulfenamides through reaction with amines in the presence of a silver salt or other activating agents.[2]

Characterization of Sulfenamides

Standard spectroscopic techniques are employed to characterize sulfenamides.

Table 3: Spectroscopic Data for a Representative Sulfenamide (N-Cyclohexyl-2-benzothiazolesulfenamide - CBS)

| Technique | Key Features |

| ¹H NMR | The chemical shifts of the protons on the cyclohexyl and benzothiazole (B30560) rings are characteristic. The N-H proton, if present, will appear as a broad singlet.[11] |

| ¹³C NMR | The carbon signals of the benzothiazole and cyclohexyl groups can be assigned based on their chemical environment. |

| Mass Spectrometry | The fragmentation pattern is dominated by cleavage of the S-N bond and fragmentation of the respective amine and thiol-containing fragments.[12] |

| Infrared (IR) Spectroscopy | The N-H stretching vibration (for primary and secondary sulfenamides) and the aromatic C-H and C=C stretching vibrations are typically observed. |

Applications in Drug Development and Industry

The unique properties of the sulfenamide functional group have led to its use in several important applications.

Prodrugs

The lability of the S-N bond in the presence of biological thiols, such as glutathione, makes the sulfenamide group an attractive linker for prodrug design.[3] Sulfenamide prodrugs can mask a primary or secondary amine in a parent drug, potentially improving its physicochemical properties, and then release the active drug in a thiol-rich environment.[8]

Covalent Modifiers in Biological Systems

The formation of a sulfenamide bond is a key step in the redox regulation of certain enzymes. A notable example is the inactivation of protein tyrosine phosphatase 1B (PTP1B), where the catalytic cysteine is oxidized to a sulfenic acid, which then rapidly forms a cyclic sulfenamide with a backbone amide nitrogen. This modification temporarily inhibits the enzyme, protecting the catalytic cysteine from irreversible oxidation.[13][14]

Industrial Applications: Rubber Vulcanization

Sulfenamides, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS), are widely used as delayed-action accelerators in the sulfur vulcanization of rubber.[1][4] They react with sulfur to form a reactive sulfurating agent that cross-links the polymer chains, imparting strength and elasticity to the rubber. The delayed action prevents premature vulcanization (scorch) during processing.[4]

Experimental Protocols

Synthesis of N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) via Oxidative Coupling

This protocol describes a common method for the synthesis of the vulcanization accelerator CBS.

Materials:

-

Sodium hypochlorite (B82951) solution (e.g., 5%)

-

Water

-

Hot water for washing

Procedure:

-

In a reaction vessel, add a 16% aqueous solution of cyclohexylamine.

-

While stirring, add 2-mercaptobenzothiazole to the cyclohexylamine solution to form a mixed solution. The molar ratio of cyclohexylamine to 2-mercaptobenzothiazole should be approximately 2.3:1.

-

Cool the mixture to 35°C.

-

Slowly add a 5% sodium hypochlorite solution dropwise to the stirred mixture. The reaction is exothermic and the temperature should be controlled.

-

Continue the addition until the yellow solid of 2-mercaptobenzothiazole disappears, indicating the formation of the N-cyclohexyl-2-benzothiazolesulfenamide product.

-

Filter the reaction mixture to collect the solid product.

-

Wash the filter cake with hot water until the washings are neutral.

-

Dry the product, for example, by centrifugal drying followed by hot air blowing, to obtain the final N-cyclohexyl-2-benzothiazolesulfenamide (CBS).[1]

Characterization of CBS

-

¹H NMR: The proton NMR spectrum of CBS will show characteristic signals for the benzothiazole and cyclohexyl moieties.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the cleavage of the S-N bond.

-

Melting Point: The melting point of the purified product can be compared to the literature value for CBS.

Visualizations of Key Pathways

Thiol-Mediated Cleavage of a Sulfenamide Prodrug

Redox Regulation of Protein Tyrosine Phosphatase 1B (PTP1B)

Sulfenamide-Accelerated Rubber Vulcanization

Conclusion

The sulfenamide functional group, with its characteristic labile S-N bond, presents both challenges and opportunities in chemical synthesis and application. Its unique reactivity has been successfully exploited in diverse fields, from materials science to medicine. A thorough understanding of its fundamental properties, including its electronic structure, reactivity profile, and synthetic accessibility, is crucial for the continued development of novel applications. For professionals in drug development, the sulfenamide moiety offers a promising avenue for the design of innovative prodrugs and the exploration of new mechanisms for targeted drug delivery and release. As synthetic methodologies become more sophisticated and our understanding of the biological roles of sulfur-containing compounds deepens, the importance of the sulfenamide functional group is poised to grow.

References

- 1. Production method of N-cyclohexyl-2-benzothiazole sulfenamide - Eureka | Patsnap [eureka.patsnap.com]

- 2. Sulfenamide - Wikipedia [en.wikipedia.org]

- 3. Crystal structure of N, N-diisopropyl-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of N,N-diisopropyl-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-Cyclohexyl-2-benzothiazolesulfenamide synthesis - chemicalbook [chemicalbook.com]

- 14. journals.iucr.org [journals.iucr.org]

exploring the biological activity of novel sulfenamide compounds

An In-depth Technical Guide to the Biological Activity of Novel Sulfenamide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfenamide compounds, characterized by a direct sulfur-nitrogen (S-N) bond, are emerging as a versatile and highly promising scaffold in medicinal chemistry and drug discovery. Distinct from the well-known sulfonamides (R-SO₂-NR'R''), sulfenamides (R-S-NR'R'') possess unique chemical properties that enable their application as enzyme inhibitors, direct therapeutic agents, and innovative prodrug moieties. Their reactivity with endogenous thiols, such as glutathione (B108866), provides a targeted release mechanism, offering a sophisticated approach to drug delivery. This technical guide explores the core biological activities of novel sulfenamide compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support further research and development in this dynamic field.

Sulfenamide Derivatives as Enzyme Inhibitors

The unique stereoelectronic properties of the sulfenamide bond make it an attractive functional group for designing inhibitors that can interact with enzyme active sites through various non-covalent and covalent interactions.

Carbonic Anhydrase Inhibition

Recent studies have focused on synthesizing hybrid molecules that combine a sulfenamide moiety with a sulfonamide group, known to be a potent zinc-binding function in the active site of carbonic anhydrases (CAs). These "sulfenamido-sulfonamides" have shown significant inhibitory activity against several CA isozymes.[1]

Quantitative Data: Inhibition of Carbonic Anhydrase Isozymes

The inhibitory potency of novel sulfenamido-sulfonamides has been evaluated against key human carbonic anhydrase (hCA) isozymes. The data below summarizes the inhibition constants (Kᵢ) for representative compounds.

| Compound ID | Target Isozyme | Inhibition Constant (Kᵢ) (nM) |

| Compound A | hCA I | 52 |

| hCA II | 12 | |

| bCA IV | 85 | |

| Compound B | hCA I | 45 |

| hCA II | 10 | |

| bCA IV | 78 | |

| Acetazolamide (Standard) | hCA I | 250 |

| hCA II | 12 | |

| bCA IV | 70 | |

| Data synthesized from literature reports on sulfenamido-sulfonamide inhibitors.[1][2] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The determination of CA inhibition is performed using a stopped-flow spectrophotometric assay based on the established method by Khalifah.

-

Enzyme and Inhibitor Preparation: A stock solution of the purified CA isozyme is prepared in a buffer solution (e.g., 10 mM HEPES, pH 7.5). Stock solutions of the sulfenamide inhibitors are prepared in a suitable organic solvent (e.g., DMSO).

-

Assay Procedure: The assay measures the enzyme-catalyzed hydration of carbon dioxide (CO₂). The CO₂ hydration is monitored in the presence of a pH indicator (e.g., 4-nitrophenol), observing the rate of change in absorbance at a specific wavelength (e.g., 400 nm).

-

Reaction Mixture: The reaction is initiated by mixing equal volumes of the enzyme/inhibitor solution with a CO₂-saturated buffer solution in the stopped-flow instrument.

-

Data Analysis: The initial rates of reaction are determined for various inhibitor concentrations. Inhibition constants (Kᵢ) are calculated by fitting the dose-response data to the Morrison equation for tight-binding inhibitors.

Mechanism of Action: CA Inhibition

The primary sulfonamide portion of the molecule is believed to coordinate directly with the Zn²⁺ ion in the enzyme's active site, displacing a water molecule and rendering the enzyme catalytically inactive. The attached sulfenamide tail can then form additional interactions within the active site cavity, influencing isoform selectivity and binding affinity.

Caption: Mechanism of Carbonic Anhydrase inhibition by a sulfenamido-sulfonamide.

Cholinesterase Inhibition

Sulfenamide prodrugs of known bioactive molecules have been shown to possess their own distinct biological activities. For instance, sulfenamide derivatives of metformin (B114582), a widely used antidiabetic drug, have demonstrated potent inhibition of human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

Quantitative Data: Cholinesterase Inhibition by Metformin Sulfenamide Prodrugs

| Compound | Target Enzyme | Inhibition (IC₅₀) | Inhibition Type |

| Metformin | AChE | 2.35 µmol/mL | Mixed |

| BuChE | Low Activity | - | |

| Cyclohexyl Sulfenamide Prodrug | AChE | 890 nmol/mL | Noncompetitive |

| BuChE | 28 nmol/mL | Mixed | |

| Octyl Sulfenamide Prodrug | AChE | No Activity | - |

| BuChE | 184 nmol/mL | Mixed | |

| Data from a study on metformin sulfenamide prodrugs.[3] |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Principle: This colorimetric assay measures the activity of cholinesterases by monitoring the hydrolysis of a substrate (acetylthiocholine or butyrylthiocholine) which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

-

Reagents: Human AChE or BuChE, acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), phosphate (B84403) buffer (pH 8.0), and test inhibitors.

-

Procedure:

-

Add buffer, inhibitor solution (at various concentrations), and DTNB to a 96-well plate.

-

Add the enzyme (AChE or BuChE) to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Antimicrobial Activity of Novel Sulfenamides

The search for new antimicrobial agents is critical in the face of growing resistance. Novel sulfenamide compounds have been synthesized and evaluated as potential agents against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Quantitative Data: Anti-MRSA Activity

While specific MIC values for a broad range of novel sulfenamides are found in specialized literature, preliminary reports indicate that certain derivatives exhibit significant activity. A study synthesized 29 novel sulfenamide compounds for evaluation against MRSA, demonstrating the active interest in this area.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for its determination.

-

Preparation of Bacterial Inoculum:

-

Select 3-5 colonies of the test bacterium (e.g., MRSA) from a fresh agar (B569324) plate and inoculate into a Mueller-Hinton Broth (MHB).

-

Incubate the culture at 37°C until it reaches the log phase of growth.

-

Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Compound Dilution:

-

In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test sulfenamide compound in MHB to achieve a range of concentrations.

-

Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the negative control).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Sulfenamides as Reversible Prodrug Moieties

One of the most powerful applications of sulfenamide chemistry is in the design of prodrugs. The S-N bond is relatively stable under physiological pH but can be cleaved by endogenous nucleophiles, particularly thiols like glutathione (GSH), which are present in high concentrations inside cells. This provides a mechanism for targeted intracellular drug release.[5]

Mechanism of Action: Thiol-Mediated Prodrug Activation

The activation of a sulfenamide prodrug proceeds via a nucleophilic attack by a thiolate anion (e.g., from glutathione) on the sulfur atom of the sulfenamide. This Sₙ2-type reaction cleaves the S-N bond, releasing the active parent drug (an NH-acidic compound) and forming a mixed disulfide.[5]

Caption: Activation pathway for a sulfenamide prodrug via reaction with endogenous thiols.

This targeted release mechanism is particularly advantageous for improving the therapeutic index of drugs by:

-

Enhancing Solubility and Permeability: The sulfenamide moiety can be modified to improve the physicochemical properties of a parent drug, aiding in formulation and oral bioavailability.

-

Reducing Off-Target Toxicity: By remaining inactive in circulation and activating primarily inside cells, systemic toxicity can be minimized.

-

Overcoming Resistance: Delivering a high concentration of an active drug directly inside a target cell can help overcome certain drug resistance mechanisms.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Metformin and Its Sulfenamide Prodrugs Inhibit Human Cholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro conversion of model sulfenamide prodrugs in the presence of small molecule thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Sulfenamide Stability and Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfenamides (RSNR'₂) are a fascinating class of organosulfur compounds characterized by a single bond between a sulfur(II) atom and a nitrogen atom. This functional group is a cornerstone in various fields, from its widespread use as a vulcanization accelerator in the rubber industry to its emerging role in medicinal chemistry and chemical biology.[1] The unique nature of the S-N bond—being relatively labile and subject to a range of redox and substitution reactions—makes sulfenamides valuable as synthetic intermediates, prodrugs, and covalent modifiers of biological targets.[2] In particular, the formation of a sulfenamide bond with a cysteine residue is a key post-translational modification, influencing protein structure and function.

Understanding the stability and reactivity of the sulfenamide moiety is paramount for designing novel molecules with tailored properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate electronic structure, conformational preferences, and reaction mechanisms of these compounds at the molecular level. This guide provides an in-depth overview of the theoretical and computational approaches used to study sulfenamide chemistry, offering detailed protocols and practical insights for researchers in drug development and materials science.

Theoretical Background and Computational Methods

Quantum chemical calculations provide a powerful lens through which to examine the factors governing sulfenamide behavior. By solving approximations of the Schrödinger equation, these methods yield fundamental properties such as molecular geometry, electronic structure, and energy.

Density Functional Theory (DFT): DFT is the most widely used quantum chemical method for studying molecules of the size relevant to drug discovery. It calculates the electronic energy based on the molecule's electron density, offering a favorable balance between computational cost and accuracy. The choice of the functional and basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals like B3LYP are a common starting point. For more accurate energy calculations, especially involving reaction barriers, range-separated functionals like M06-2X or double-hybrid functionals like DSD-PBEP86-D3(BJ) may be employed.[3]

-

Basis Sets: Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are frequently used. The inclusion of polarization (d,p) and diffuse (+ or ++) functions is crucial for accurately describing the electron distribution around sulfur and nitrogen atoms.[4][5] For high-accuracy energy calculations, correlation-consistent basis sets like aug-cc-pVTZ are recommended.[3]

-

Solvation Models: To simulate behavior in a relevant biological or chemical environment, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD model are essential.[6][7] These models approximate the solvent as a continuous dielectric medium, capturing its bulk electrostatic effects.

A summary of commonly employed computational methods is presented in Table 1.

| Parameter | Level of Theory | Basis Set | Solvation Model | Primary Application | Reference |

| Geometry Optimization | B3LYP, M06-2X | 6-31G(d,p), 6-311++G(d,p) | PCM, SMD | Determining stable conformers and reactant/product structures. | [4][5] |

| Frequency Calculation | (Same as optimization) | (Same as optimization) | PCM, SMD | Confirming minima (no imaginary frequencies) or transition states (one imaginary frequency) and obtaining thermochemical data (ZPVE, Gibbs free energy). | [7] |

| Single-Point Energy | M06-2X, DSD-PBEP86 | def2-TZVPP, aug-cc-pVTZ | PCM, SMD | Refining energies of optimized structures for accurate reaction and activation barriers. | [3][8] |

| pKa Prediction | M06-2X | 6-311++G(d,p), aug-cc-pVTZ | SMD | Calculating free energy of deprotonation via thermodynamic cycles. | [3][9] |

Table 1: Common Quantum Chemical Methods for Sulfenamide Analysis. This table outlines typical combinations of DFT functionals, basis sets, and solvation models for various computational tasks relevant to sulfenamide chemistry.

Analysis of Sulfenamide Stability

The stability of a sulfenamide can be assessed from several perspectives: the intrinsic strength of the S-N bond, its electronic properties, and its susceptibility to degradation in solution.

Intrinsic Stability: The S-N Bond

The S-N bond in sulfenamides is relatively weak compared to C-N or S-S bonds, which is a key determinant of its reactivity. The stability of this bond is governed by both steric and electronic factors.

Rotational Barriers: Unlike the planar amide bond, the S-N bond in sulfenamides has a significant rotational barrier, typically ranging from 12-20 kcal/mol.[1] DFT calculations have shown that this barrier is not primarily due to π-bonding contributions involving sulfur 3p orbitals, but rather arises from electron repulsion (e.g., between lone pairs).[10][11] During rotation, the S-N bond length elongates slightly (~6 pm for sulfenamides), indicating a minor destabilization in the transition state.[10]

| Step | Procedure | Computational Details | Purpose |

| 1 | Optimize Reactant | Perform a full geometry optimization and frequency calculation of the intact sulfenamide molecule (R-S-NR'₂). | Obtain the zero-point corrected electronic energy or enthalpy of the stable molecule. |

| 2 | Optimize Fragments | Perform full geometry optimizations and frequency calculations for the resulting radical fragments (RS• and •NR'₂). | Obtain the zero-point corrected electronic energies or enthalpies of the dissociated fragments. |

| 3 | Calculate BDE | BDE = [E(RS•) + E(•NR'₂)] - E(R-S-NR'₂) | Determine the energy required to homolytically cleave the S-N bond. |

Table 2: Protocol for S-N Bond Dissociation Energy (BDE) Calculation. This protocol describes the standard computational workflow for determining the homolytic BDE of the sulfenamide S-N bond.[12][13]

Electronic Stability and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical stability and reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of kinetic stability. A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it is energetically less favorable to move electrons from the HOMO to the LUMO.[4] Conversely, a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of stability and reactivity, as detailed in Table 3.

| Descriptor | Formula | Interpretation | Reference |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; lower values indicate better electron donors. | [4] |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added; higher values indicate better electron acceptors. | [4] |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive. | [14] |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons. Governs the direction of charge transfer in a reaction. | [14] |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy stabilization when the system acquires additional electronic charge. High values indicate a good electrophile. | [14] |

Table 3: Global Reactivity Descriptors and Their Interpretation. These descriptors, derived from HOMO and LUMO energies, provide a quantitative framework for comparing the stability and reactivity of different sulfenamide derivatives.

Thermodynamic Stability in Solution

In aqueous or biological environments, the primary pathway for sulfenamide degradation is hydrolysis. The stability of a sulfenamide is therefore often discussed in the context of its resistance to this reaction. Additionally, the acidity of the N-H proton (if present) is a key factor in its reactivity.

Hydrolysis: The hydrolysis of sulfenamides involves the cleavage of the S-N bond to form a sulfenic acid (RSOH) and an amine. This reaction is often catalyzed by acid or base. Computational studies can elucidate the reaction mechanism, identify intermediates and transition states, and calculate the activation energy (ΔG‡), which determines the reaction rate. A higher activation barrier indicates greater stability against hydrolysis.

pKa Prediction: The acid dissociation constant (pKa) of the N-H proton in primary or secondary sulfenamides is a critical parameter influencing their behavior in solution. While computational pKa prediction for sulfenamides is not as extensively documented as for sulfonamides, the same theoretical principles apply.[3][15] The "direct method," which relies on a thermodynamic cycle (see diagram below), is a robust approach for calculating pKa values from first principles.

Analysis of Sulfenamide Reactivity

The utility of sulfenamides often stems from their controlled reactivity. Quantum chemical calculations can predict the most likely sites of reaction and the energetics of various reaction pathways.

Reactive Site Prediction

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the electrostatic potential onto the electron density surface of a molecule. It provides a simple, visual guide to reactive sites.

-

Electron-rich regions (negative potential, typically red/orange): These are susceptible to electrophilic attack. For sulfenamides, this is usually the region around the nitrogen lone pair.

-

Electron-poor regions (positive potential, typically blue): These are susceptible to nucleophilic attack. The sulfur atom in the S-N bond is generally electrophilic and represents a key site for nucleophilic attack.[1]

The diagram below illustrates the relationship between key computational outputs and the prediction of chemical properties.

Key Reactions of Sulfenamides

Reaction with Thiols: One of the most important reactions of sulfenamides is their interaction with thiols (R''SH). This reaction typically proceeds via a nucleophilic attack of the thiolate anion (R''S⁻) on the electrophilic sulfur atom of the sulfenamide, leading to cleavage of the S-N bond and formation of a disulfide and an amine.[7] This reaction is fundamental to the role of sulfenamides as cysteine-modifying agents and in vulcanization chemistry. Computational modeling of this pathway allows for the determination of reaction free energies and activation barriers, providing insight into the reaction kinetics under different conditions.

Oxidation: Sulfenamides can be oxidized sequentially at the sulfur atom to form the corresponding sulfinamides (RS(O)NR'₂) and sulfonamides (RS(O)₂NR'₂). Electrochemical studies show that this oxidation can occur in consecutive steps. DFT calculations can be used to compute the redox potentials for these transformations, helping to predict the oxidative stability of a given sulfenamide.

Applications in Drug Development

The principles of sulfenamide stability and reactivity are directly applicable to drug design and development.

-

Prodrug Design: The lability of the S-N bond can be exploited to design sulfenamide prodrugs that release an active amine- or thiol-containing drug under specific physiological conditions (e.g., in the presence of glutathione).

-

Covalent Inhibitors: Sulfenamides can act as covalent inhibitors by reacting with cysteine residues in target proteins. Computational modeling can predict the reactivity of a sulfenamide towards a target cysteine, aiding in the design of potent and selective inhibitors.

-

Structure-Activity Relationships (SAR): By calculating reactivity descriptors (Table 3) for a series of sulfenamide analogs, quantitative structure-activity relationship (QSAR) models can be developed to correlate electronic properties with biological activity.

Detailed Computational Protocols

This section provides generalized protocols for key calculations. Specific keywords and procedures may vary depending on the software package used (e.g., Gaussian, ORCA).

Protocol 1: General Computational Workflow

The diagram below outlines a typical workflow for the computational analysis of a sulfenamide molecule.

Protocol 2: Transition State Search for a Reaction (e.g., Hydrolysis)

-

Input File Preparation:

-

Build the initial structures for the reactants (sulfenamide + water), products (sulfenic acid + amine), and a guess for the transition state (TS) structure. The TS guess should feature partially formed and partially broken bonds relevant to the reaction (e.g., a longer S-N bond and a shorter S-O(water) distance).

-

-

Initial Optimization:

-

Optimize the reactant and product structures fully using a method like B3LYP/6-31G(d,p) with a PCM solvent model.

-

-

Transition State Optimization:

-

Submit the TS guess structure for a transition state optimization calculation (e.g., using Opt=TS in Gaussian). Methods like Berny optimization are commonly used. It is often beneficial to calculate the force constants at the first step (CalcFC).

-

-

Verification:

-

Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the S-N bond breaking and S-O bond forming).

-

Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This traces the reaction path downhill from the TS to confirm that it connects the intended reactants and products.

-

-

Energy Calculation:

-

Perform higher-level single-point energy calculations on the optimized reactant, TS, and product structures to obtain more accurate reaction (ΔG_rxn) and activation (ΔG‡) free energies.

-

| Parameter | Formula | Interpretation |

| Activation Free Energy (ΔG‡) | ΔG‡ = G(TS) - G(Reactants) | The free energy barrier for the reaction. A higher value corresponds to a slower reaction rate. |

| Reaction Free Energy (ΔG_rxn) | ΔG_rxn = G(Products) - G(Reactants) | The overall thermodynamic driving force. A negative value indicates a spontaneous (exergonic) reaction. |

Table 4: Calculation of Reaction and Activation Energies. These thermodynamic parameters are crucial for understanding reaction kinetics and spontaneity.

Conclusion

Quantum chemical calculations offer an unparalleled level of detail for understanding the stability and reactivity of sulfenamides. By leveraging DFT, researchers can compute a wide array of properties—from bond dissociation energies and rotational barriers to reaction pathways and activation energies. These computational insights are invaluable for the rational design of new sulfenamide-containing molecules in drug discovery, allowing for the prediction of metabolic stability, reactivity with biological nucleophiles, and other key properties before synthesis. As computational methods continue to improve in accuracy and efficiency, they will undoubtedly play an increasingly central role in unlocking the full potential of sulfenamide chemistry.

References

- 1. Sulfenamide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Login | Communications in Computational Chemistry [global-sci.com]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. srd.nist.gov [srd.nist.gov]

- 11. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 15. pubs.acs.org [pubs.acs.org]

Initial Characterization of Newly Synthesized Sulfenamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial characterization of newly synthesized sulfenamide derivatives. Sulfenamides, compounds containing a sulfur-nitrogen (S-N) bond, are a class of molecules with growing interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. This document outlines the standard experimental workflows, from synthesis to biological evaluation, and presents data in a clear, structured format to facilitate comparison and analysis.

Synthesis and Purification

The synthesis of sulfenamide derivatives is often achieved through the oxidative coupling of thiols and amines, a method that is efficient and minimizes waste by avoiding extensive pre-functionalization steps.[1][2] Other common synthetic routes include the reaction of sulfenyl halides with amino esters or the copper-catalyzed coupling of diaryl disulfides with alkyl amines.[3][4]

Following synthesis, purification is critical to isolate the target compound. Chromatographic techniques are ubiquitously employed for this purpose.

-

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring reaction progress and determining the appropriate solvent system for column chromatography.[5][6][7] It offers a rapid and inexpensive way to assess the purity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for both purification and quantitative analysis of sulfenamide derivatives.[8][9] Stability-indicating HPLC methods are particularly important for assessing the degradation of these compounds under various stress conditions.[10]

Structural Elucidation and Physicochemical Characterization

Once purified, the definitive structure of the newly synthesized sulfenamide derivative must be determined. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.[11][12][13][14][15][16][17] The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon signals, allow for the precise assignment of the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For sulfenamides, key vibrational bands include the N-H stretching and the S-N stretching vibrations.[11][15][16][18]

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming the proposed structure.[14][15][16]

Physicochemical Properties

The physical properties of the synthesized compounds are important for their handling, formulation, and potential applications.

-

Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range suggests a pure compound.

-

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is compared with the calculated values for the proposed molecular formula to confirm its identity.[11][12][14][15]

-

Stability Studies: The stability of sulfenamide derivatives is a critical parameter, especially for pharmaceutical applications.[3][19][20][21] Studies are conducted to evaluate their stability under different conditions, such as pH, temperature, and light exposure.[20][21]

The following tables summarize typical characterization data for a hypothetical newly synthesized sulfenamide derivative.

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Result |

| Molecular Formula | C₁₃H₁₂N₂O₂S |

| Molecular Weight | 260.31 g/mol |

| Melting Point | 155-157 °C |

| Elemental Analysis | Calculated: C, 59.98; H, 4.65; N, 10.76; S, 12.32. Found: C, 59.89; H, 4.68; N, 10.71; S, 12.28. |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.80-6.60 (m, 8H, Ar-H), 4.8 (s, 1H, NH), 2.25 (s, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 145.2, 138.5, 129.8, 127.4, 125.6, 119.2, 21.5 |

| IR (KBr, ν, cm⁻¹) | 3230 (N-H), 1315, 1150 (SO₂) |

| MS (ESI+) m/z | 261.0 [M+H]⁺ |

Biological Evaluation

The biological activity of newly synthesized sulfenamide derivatives is assessed through a variety of in vitro assays, depending on the therapeutic target.

Common In Vitro Assays

-

Antimicrobial Activity: The antibacterial and antifungal properties of sulfenamides are widely studied.[11][17][22] The minimum inhibitory concentration (MIC) is a key parameter determined in these assays.[22]

-

Antioxidant Activity: Assays such as the DPPH radical scavenging method and the ferric reducing antioxidant power (FRAP) assay are used to evaluate the antioxidant potential of these compounds.[11][23][24]

-

Anticancer Activity: The cytotoxic effects of sulfenamide derivatives are tested against various cancer cell lines.[15][23][24][25][26] The half-maximal inhibitory concentration (IC₅₀) is determined to quantify their potency.[23][24][25][26]

-

Enzyme Inhibition Assays: Sulfenamides are investigated as inhibitors of various enzymes, including carbonic anhydrase, acetylcholinesterase, α-glucosidase, and urease.[12][13][26] The inhibitory constant (Kᵢ) and IC₅₀ values are determined to characterize the enzyme-inhibitor interaction.[12][26]

Table 2: In Vitro Biological Activity Data

| Assay | Target | Result (IC₅₀ / MIC) | Reference Compound |

| Antibacterial | E. coli | 16 µg/mL | Ciprofloxacin (2 µg/mL) |

| Antifungal | C. albicans | 32 µg/mL | Fluconazole (8 µg/mL) |

| Antioxidant (DPPH) | - | 25 µM | Ascorbic Acid (15 µM) |

| Anticancer | A549 Lung Cancer Cells | 5.5 µM | Cisplatin (6.2 µM)[24] |

| Enzyme Inhibition | Carbonic Anhydrase II | 45.2 nM | Acetazolamide (240 nM) |

Experimental Protocols and Workflows

Detailed and reproducible experimental protocols are fundamental to the scientific process.

General Synthesis and Characterization Workflow

Caption: A generalized workflow from synthesis to biological evaluation.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

-

Compound Dilution: The synthesized sulfenamide derivative is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for drug development. For instance, many sulfonamide antibiotics act by inhibiting dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria.[8][27] Some anticancer sulfonamides have been shown to exert their effects by targeting specific signaling pathways. For example, certain derivatives act as inhibitors of bromodomain-containing protein 4 (BRD4), leading to the downregulation of oncogenes like c-myc.[25]

References

- 1. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. app.scientifiq.ai [app.scientifiq.ai]

- 3. researchgate.net [researchgate.net]

- 4. Sulfenamide synthesis by S-N coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. TLC identification of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The development and application of coupled HPLC-TLC for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ymerdigital.com [ymerdigital.com]

- 9. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. brieflands.com [brieflands.com]

- 12. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation [scirp.org]

- 16. rsc.org [rsc.org]

- 17. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]

- 18. Studies on the Physical Properties of Aromatic Sulfinamides.II. Infrared Absorption Spectrum [jstage.jst.go.jp]

- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]

- 27. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Sulfenamide Reaction Pathways and Intermediates

Introduction

Sulfenamides are a class of organosulfur compounds with the general formula R−S−N(R')2, where R and R' represent hydrogen, alkyl, or aryl groups. These compounds are of significant interest due to their versatile applications as key intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries, and as accelerators in rubber vulcanization. The unique reactivity of the sulfur-nitrogen (S-N) bond, which can be readily cleaved by both nucleophiles and electrophiles, makes sulfenamides valuable building blocks for a wide range of chemical transformations. Their role in drug design and discovery is expanding, with sulfenamide-containing molecules showing promise as antihypertensive, anticancer, and diuretic agents. This guide provides a comprehensive elucidation of sulfenamide reaction pathways, the nature of their intermediates, and the experimental protocols used to study them.

I. Sulfenamide Synthesis: Reaction Pathways and Mechanisms

The construction of the S-N bond is the cornerstone of sulfenamide chemistry. Various synthetic strategies have been developed, ranging from classical methods to modern catalytic approaches.

Classical Synthesis from Sulfenyl Chlorides

The most traditional method for preparing sulfenamides involves the reaction of a sulfenyl chloride with a primary or secondary amine. This reaction proceeds via a standard bimolecular nucleophilic substitution, where the amine attacks the electrophilic sulfur atom of the sulfenyl chloride.

-

General Reaction: RSCl + 2 R'₂NH → RSNR'₂ + R'₂NH₂Cl

A base, often an excess of the amine itself, is required to neutralize the hydrochloric acid generated during the reaction.

Caption: Nucleophilic substitution pathway for sulfenamide synthesis.

Oxidative Coupling of Thiols and Amines

Modern synthetic chemistry favors more streamlined and environmentally benign methods. The direct oxidative coupling of thiols and amines has emerged as a powerful alternative, avoiding the need for pre-functionalized and often unstable sulfenyl chlorides.[1] This approach typically involves a catalyst and an oxidant.

-

Metal-Catalyzed Coupling: Copper salts (e.g., CuI) are commonly used to catalyze the S-N bond formation. The proposed mechanism often involves the formation of a copper-thiolate intermediate, which then undergoes oxidation and subsequent reaction with the amine.[1]

-

Electrochemical Synthesis: Anodic oxidation provides a green and efficient method for coupling thiols and amines. This technique avoids chemical oxidants and allows for precise control over the reaction. The mechanism is thought to involve the formation of a disulfide intermediate from the thiol, followed by reaction with an aminium radical generated from the amine.

-

Iodine-Mediated Coupling: Systems like I₂/H₂O₂ can effectively promote the oxidative coupling of thiols and anilines in green solvents like polyethylene (B3416737) glycol (PEG).[1]

Caption: Plausible mechanism for copper-catalyzed S-N coupling.

Other Synthetic Routes

-

From Disulfides: Copper-catalyzed coupling of diaryl disulfides with amines can afford sulfenamides, with both aryl groups of the disulfide reacting effectively.

-

From N-Thioimides: Stable and accessible reactants like N-thiosuccinimide or N-thiophthalimide can react with primary amides, carbamates, and sulfonamides to yield N-acylsulfenamides, avoiding the use of sulfenyl chlorides.

II. Key Intermediates and the Nature of the S-N Bond

The reactivity of sulfenamides is dictated by the characteristics of the S-N bond and the intermediates formed during reactions.

-

The S-N Bond: The sulfur atom in a sulfenamide is electrophilic, while the nitrogen is nucleophilic. This polarity makes the sulfur atom susceptible to attack by various nucleophiles. The S-N bond also exhibits a degree of torsional stability due to partial double bond character, leading to the possibility of diastereomeric compounds when substituents are appropriate.

-

Thiyl Radicals: In some oxidative coupling reactions, particularly those mediated by TEMPO or other radical initiators, a thiyl radical (RS•) is proposed as a key intermediate.[1] This radical species is generated by the one-electron oxidation of the corresponding thiol.

-

Metal-Sulfur Complexes: In metal-catalyzed reactions, intermediates involving a metal-sulfur bond, such as copper-thiolate complexes (ArS–CuLₙ), are fundamental to the catalytic cycle.[1] Oxidation state changes of the metal center (e.g., Cu(I) to Cu(II)) are crucial for facilitating the coupling process.

-

Sulfinyl Chloride Intermediates: In some one-pot syntheses starting from organometallic reagents and a sulfur dioxide source like DABSO, a sulfinyl chloride is generated in situ. This highly reactive intermediate is immediately trapped by an amine to form the sulfinamide product.

III. Reactivity and Reaction Pathways

The S-N bond's lability is central to the utility of sulfenamides as synthetic intermediates.

Nucleophilic Attack on Sulfur

The electrophilic sulfur atom is the primary site of reactivity.

-

Reaction with Thiols: Sulfenamides can react with thiols, leading to the formation of disulfides. This reactivity is particularly relevant in biological systems where sulfenamides can interact with cysteine residues.

-

Reaction with Amines: Transamination can occur where one amine displaces another from the sulfenamide, allowing for the synthesis of different sulfenamide derivatives.

Oxidation

The sulfur atom in sulfenamides is in the +2 oxidation state and can be readily oxidized to form sulfinamides (S(IV)) and sulfonamides (S(VI)). This transformation is a key pathway for synthesizing these important classes of compounds.

Use as Protecting Groups

The sulfenamide group can serve as a protecting group for amines. They are stable under various conditions but can be cleaved under specific reductive or acidic conditions, regenerating the free amine.

Caption: Key reaction pathways involving sulfenamides.

IV. Data Presentation

The efficiency of sulfenamide synthesis is highly dependent on the chosen method, substrates, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Comparison of Yields for Different Sulfenamide Synthesis Methods

| Method | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

| Classical Method | Triphenylmethanesulfenyl chloride + Butylamine | - | Benzene | 25 | High | |

| Cu-Catalyzed Oxidative Coupling | p-Thiocresol + tert-Butylamine | CuI / bpy | DMSO | 60 | 90 | |

| Iodine-Mediated Oxidative Coupling | Thiophenol + Aniline | I₂ / H₂O₂ | PEG-400 | RT | 70-85 | [1] |

| Electrochemical Oxidative Coupling | Thiophenol + Cyclohexylamine | Me₄NBF₄ | CH₃CN / HCl | RT | 81 | |

| From Disulfides (Cu-catalyzed) | Diaryl disulfide + Alkyl amine | Copper | - | - | Good |

Table 2: Substrate Scope in Electrochemical Sulfonamide Synthesis

| Thiol Substrate | Amine Substrate | Product Yield (%) |

| Thiophenol | Cyclohexylamine | 81 |

| Thiophenol | Methylamine | 61 |

| Thiophenol | tert-Butylamine | 70 |

| 4-Chlorothiophenol | Cyclohexylamine | 74 |

| 4-Methoxythiophenol | Cyclohexylamine | 72 |

V. Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis and study of sulfenamides.

Protocol 1: General Procedure for Sulfenamide Synthesis from Sulfonyl Chloride (Adapted from Harmata et al.)

This protocol describes the synthesis of a sulfinamide via the in-situ reduction of a sulfonyl chloride, followed by reaction with an amine. A similar principle applies to direct sulfenamide synthesis from sulfenyl chlorides.

-

Reaction Setup: To a solution of p-toluenesulfonyl chloride (1.0 mmol) and triethylamine (B128534) (10.0 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 3.0 mL) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: In a separate syringe, prepare a solution of triphenylphosphine (B44618) (1.0 mmol) and the desired primary or secondary amine (1.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL).

-

Reaction: Add the amine/phosphine solution to the cooled sulfonyl chloride solution dropwise using a syringe pump over a period of 1 hour.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the sulfonyl chloride is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography (e.g., using 20% ethyl acetate (B1210297) in hexanes as the eluent) to isolate the desired sulfenamide.

Caption: General workflow for sulfenamide synthesis and purification.

Protocol 2: Characterization of Sulfenamides

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Signals for the protons on the R and R' groups will be observed. The chemical shifts will be influenced by the electronic environment of the S-N bond.

-

¹³C-NMR: Resonances for the carbon atoms in the molecule provide structural information.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Look for characteristic absorption bands corresponding to N-H stretching (for primary sulfenamides), C-H, C-N, and S-N bonds.

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight of the synthesized compound and aid in structural elucidation through fragmentation patterns.

-

The study of sulfenamide reaction pathways and intermediates is a dynamic field with significant implications for organic synthesis and drug development. While classical methods provide a foundational understanding, modern catalytic and electrochemical approaches offer more efficient, scalable, and environmentally friendly alternatives. A thorough grasp of the underlying mechanisms, the nature of key intermediates like metal-thiolates and thiyl radicals, and the inherent reactivity of the S-N bond is essential for researchers aiming to leverage these versatile compounds in the design and construction of complex molecules. The protocols and data presented herein serve as a technical guide for professionals navigating this important area of chemistry.

References

Spectroscopic Identification of Sulfenamide Functional Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfenamide functional group (RS-NR'R''), characterized by a sulfur-nitrogen single bond, is a critical moiety in a variety of applications, ranging from vulcanization accelerators in the rubber industry to key intermediates in organic synthesis and important structural motifs in medicinal chemistry.[1] Their unique reactivity and presence in biological systems, particularly in the context of redox signaling, underscore the importance of robust analytical methods for their identification and characterization. This guide provides a comprehensive overview of the primary spectroscopic techniques used to identify and characterize the sulfenamide functional group, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Raman Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules. For sulfenamides, ¹H, ¹³C, and ¹⁵N NMR provide valuable information about the electronic environment of the nuclei within the functional group and the surrounding molecular framework.

¹H NMR Spectroscopy

The chemical shift of protons attached to the nitrogen of the sulfenamide group (N-H) and on the carbon atoms adjacent to the sulfur and nitrogen can be diagnostic. The N-H proton signal is often broad and its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The chemical shifts of carbon atoms directly bonded to the sulfur and nitrogen of the sulfenamide group are influenced by the electronegativity of these heteroatoms.

¹⁵N NMR Spectroscopy

¹⁵N NMR provides direct information about the nitrogen atom of the sulfenamide group. The chemical shifts are sensitive to the nature of the substituents on both the sulfur and nitrogen atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Sulfenamides

| Compound | Solvent | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| N-(phenyl)thio)phthalimide | CDCl₃ | 7.78-7.92 (m, 4H, Phth), 7.30-7.55 (m, 5H, Ph) | 167.1 (C=O), 134.6 (Phth), 132.1 (Phth), 129.2 (Ph), 128.8 (Ph), 125.0 (Ph), 123.8 (Phth) | Derived from similar structures |

| 1-(Cyclopentylthio)pyrrolidine-2,5-dione | C₆D₆ | 1.97 (s, 4H, Succ), 1.2-1.8 (m, 8H, c-Pent), 3.5 (m, 1H, c-Pent) | 174.9 (C=O), 45.1 (CH-S), 33.5 (CH₂), 28.3 (Succ), 25.5 (CH₂) | [2] |

| 2-(4-chlorophenyl)quinazolin-4(3H)-one (related structure) | DMSO-d₆ | 12.55 (s, 1H, NH), 8.14-8.22 (m, 3H), 7.82-7.87 (m, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.61 (d, J = 8.5 Hz, 2H) | 162.1, 151.3, 148.4, 136.3, 134.6, 131.5, 129.6, 128.7, 127.5, 126.7, 125.9, 121.0 | [3] |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the vibrational modes of a molecule. The S-N bond and associated functional groups in sulfenamides have characteristic absorption frequencies.

Infrared (IR) Spectroscopy

The stretching vibration of the S-N bond is a key diagnostic peak, though it can be of weak to medium intensity. N-H stretching and bending vibrations are also important for primary and secondary sulfenamides.

Raman Spectroscopy

Raman spectroscopy is particularly useful for detecting the S-S and S-N bonds, which often give rise to strong signals.

Table 2: Characteristic Vibrational Frequencies for Sulfenamides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3400 | Medium | For primary and secondary sulfenamides. Position is sensitive to hydrogen bonding. |

| C=O Stretch | 1700 - 1750 | Strong | For N-acylsulfenamides. |